1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine
Description
1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and an ethanamine moiety at position 5. Its molecular formula is C₁₁H₁₄N₃O₃, with a molecular weight of 236.25 g/mol and an estimated logP of ~1.5–2.0, indicating moderate lipophilicity .
Properties
CAS No. |
915922-78-0 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O3/c1-7(13)12-14-11(15-18-12)8-4-5-9(16-2)10(6-8)17-3/h4-7H,13H2,1-3H3 |
InChI Key |
HRQXSLMHBPRPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of a hydrazide with an appropriate nitrile oxide under reflux conditions in a suitable solvent such as tetrahydrofuran (THF).
Attachment of the 3,4-dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 3,4-dimethoxybenzaldehyde under acidic conditions to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, THF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including this compound, in targeting various cancer types. For instance:
- Inhibition of Histone Deacetylases (HDACs) : Research indicates that derivatives of oxadiazoles can inhibit HDACs effectively. Compounds structurally related to 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine have shown promising activity against HDAC-1 and HDAC-2 with IC50 values in the low nanomolar range . This suggests a potential role in cancer therapy by inducing apoptosis in cancer cells.
- Molecular Docking Studies : Molecular docking simulations have demonstrated strong interactions between oxadiazole derivatives and estrogen receptors (ER), indicating their potential as selective estrogen receptor modulators (SERMs). This could lead to new treatments for hormone-dependent cancers like breast cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain oxadiazole derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole core can enhance antimicrobial potency .
Neuroprotective Effects
Emerging research suggests that 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine may have neuroprotective effects. Studies on related compounds indicate that they can reduce oxidative stress and inflammation in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study: Anticancer Effects
In a study published in Pharmaceuticals, researchers synthesized several oxadiazole derivatives and tested their anticancer effects on human cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through increased expression of p53 and activation of caspase pathways .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings indicated that specific modifications to the compound structure led to enhanced antibacterial activity at sub-micromolar concentrations .
Mechanism of Action
The mechanism of action of 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
Biological Activity
1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug discovery. The oxadiazole ring is known for its diverse pharmacological properties, making derivatives of this structure valuable in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 233.24 g/mol
- IUPAC Name : 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine
- CAS Number : 878977-92-5
Biological Activity Overview
The biological activities of compounds containing the 1,2,4-oxadiazole moiety have been extensively studied. They exhibit a range of effects including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant cytotoxic effects on various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine exhibit potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), CEM (T-cell leukemia), and U937 (monocytic leukemia) with IC values typically in the low micromolar range .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.63 |
| Compound B | CEM | 0.12 - 2.78 |
| Compound C | U937 | <10 |
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
- Inhibition of Cell Proliferation : The compounds inhibit cell cycle progression and promote cell death through various signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A specific derivative demonstrated an IC of approximately 15.63 µM against MCF-7 cells, comparable to Tamoxifen . Flow cytometry assays indicated that these compounds effectively induced apoptosis in a dose-dependent manner.
- Comparative Studies : In a comparative analysis with established anticancer drugs like doxorubicin and SAHA (suberoylanilide hydroxamic acid), some oxadiazole derivatives showed superior potency against specific cancer lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
